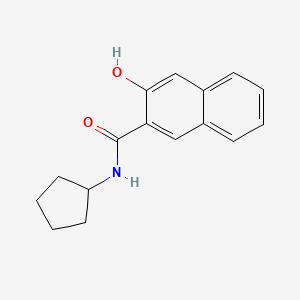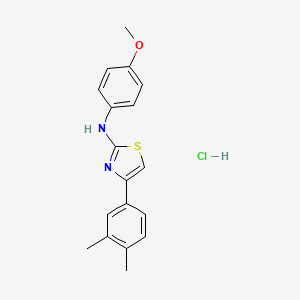![molecular formula C17H36ClNO2 B5100877 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5100877.png)
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TACBOH, is a chemical compound that has been synthesized for scientific research purposes. It is a white crystalline powder that is soluble in water and organic solvents. TACBOH is a beta-adrenergic receptor antagonist that has been used in various biochemical and physiological studies.
Mecanismo De Acción
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride works by blocking the beta-adrenergic receptor, which is responsible for regulating the heart rate, blood pressure, and other physiological processes. By blocking this receptor, 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which can help to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and improving cardiac function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride in lab experiments is its specificity for the beta-adrenergic receptor. This allows researchers to study the effects of beta-blockers on specific physiological processes without interfering with other receptors. However, one limitation of using 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride is that it may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride and its applications in medicine. One area of interest is the development of new beta-blockers that are more specific and effective than current drugs. Another area of interest is the investigation of 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride's potential therapeutic applications in the treatment of other diseases, such as cancer, diabetes, and neurodegenerative disorders.
In conclusion, 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It has been used extensively in studies of the beta-adrenergic receptor and its role in various physiological processes. 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride has many potential applications in medicine, and future research may lead to the development of new drugs and treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride involves several steps, including the reaction of tert-butylamine with 4-tert-butylcyclohexanone to form tert-butylcyclohexylamine. This intermediate is then reacted with 3-(chloropropoxy)-1,2-propanediol to form 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride. The final product is obtained by reacting 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride has been used extensively in scientific research to study the beta-adrenergic receptor and its role in various physiological processes. It has been used to investigate the effects of beta-blockers on the cardiovascular system, as well as their potential therapeutic applications in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h13-15,18-19H,7-12H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZFGWNLVHPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5100801.png)
![4-{[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B5100807.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5100824.png)

![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5100857.png)
![2-(3,4-dimethoxybenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5100869.png)
![3-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5100872.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(2-fluorophenyl)acetamide]](/img/structure/B5100884.png)
![2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5100890.png)